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Compound Name: Aspalathin

Cat. No.: B600219 Get Quote

A comprehensive review of current experimental data suggests that aspalathin, a C-glucosyl

dihydrochalcone found in rooibos, exhibits comparable and, in some instances, superior anti-

diabetic efficacy to the first-line therapeutic agent, metformin. Both compounds demonstrate

significant potential in managing hyperglycemia and improving insulin sensitivity through

overlapping and distinct cellular mechanisms, primarily centered around the activation of the

AMP-activated protein kinase (AMPK) signaling pathway.

Aspalathin has shown potent blood glucose-lowering properties in various diabetic models.[1]

Studies in obese diabetic ob/ob mice revealed that dietary aspalathin significantly suppressed

the increase in fasting blood glucose levels and improved glucose intolerance.[2][3] The

hypoglycemic effect of aspalathin is attributed to its ability to increase glucose uptake in

muscle cells and stimulate insulin secretion from pancreatic β-cells.[3] Notably, some research

suggests that a high dose of aspalathin (130 mg/kg) may have a better potential than

metformin in protecting against diabetes-associated symptoms in db/db mice.[4][5][6]

Metformin, a biguanide, is a widely prescribed anti-diabetic drug that primarily acts by

decreasing hepatic glucose production and increasing peripheral glucose uptake.[7][8] Its

mechanism is largely dependent on the activation of AMPK, a key regulator of cellular energy

homeostasis.[7][9][10] Metformin's activation of AMPK leads to reduced fatty acid synthesis,

induced fatty acid oxidation, and suppressed expression of lipogenic enzymes.[7]

A key area of convergence in the mechanisms of aspalathin and metformin is the activation of

the AMPK pathway.[1][11] Aspalathin has been shown to increase glucose uptake in L6
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myotubes by promoting AMPK phosphorylation, which in turn enhances the translocation of

glucose transporter 4 (GLUT4) to the plasma membrane.[2][12] Similarly, metformin's activation

of AMPK in hepatocytes and muscle cells is a cornerstone of its therapeutic action.[7]

Beyond AMPK, aspalathin also modulates the PI3K/AKT signaling pathway, another critical

route for insulin signaling.[1][13] This dual action on both AMPK and PI3K/AKT pathways may

contribute to its robust effects on glucose and lipid metabolism.[1] In contrast, while metformin's

primary described pathway is AMPK-dependent, some of its effects may be AMPK-

independent, including the inhibition of mitochondrial complex I.[14][15]

Combination therapy using aspalathin and metformin has also been explored, with promising

results. Studies in type 2 diabetic (db/db) mice have shown that a combination of aspalathin
and metformin was more effective in ameliorating diabetes-associated symptoms, such as

elevated fasting plasma glucose and impaired glucose tolerance, than metformin monotherapy.

[4][5][6] This suggests a synergistic or additive effect of the two compounds.
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Parameter Aspalathin Metformin Diabetic Model Reference

Glucose Uptake

Dose-

dependently

increased

glucose uptake

in L6 myotubes

(0-100 µM).[11]

[12] At 10 µM,

significantly

improved

glucose uptake

in palmitate-

exposed C3A

liver cells.[1]

Increased

glucose uptake

in isolated rat

epitrochlearis

muscles.[7]

L6 myotubes,

C3A liver cells,

rat epitrochlearis

muscles

[1][7][11][12]

Fasting Blood

Glucose

Dietary

aspalathin (0.1-

0.2%)

suppressed the

increase in

fasting blood

glucose levels in

db/db mice over

5 weeks.[3] A

high dose (130

mg/kg) showed

better potential

than metformin in

db/db mice.[4][6]

Known to

effectively lower

fasting blood

glucose in

various diabetic

models.[8]

db/db mice [3][4][6][8]

Glucose

Tolerance

Improved

impaired glucose

tolerance in

db/db mice.[3]

Combination with

metformin was

more effective

than metformin

Improves

glucose

tolerance in

diabetic models.

[8]

db/db mice [3][4][5][6][8]
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alone in db/db

mice.[4][5][6]

Hepatic Gene

Expression

Decreased

expression of

hepatic genes

related to

gluconeogenesis

and lipogenesis

in ob/ob mice.[2]

Inhibits hepatic

gluconeogenesis

.[8]

ob/ob mice [2][8]

AMPK

Phosphorylation

Promoted AMPK

phosphorylation

in L6 myotubes.

[2] Increased

AMPK

phosphorylation

in C3A liver cells.

[13]

Activates AMPK

in hepatocytes

and muscle.[7]

[10]

L6 myotubes,

C3A liver cells,

hepatocytes,

muscle

[2][7][10][13]

PI3K/AKT

Pathway

Improved insulin

signaling by

regulating the

PI3K/AKT

pathway in

palmitate-

exposed

hepatocytes.[1]

Increased

PI3K/AKT

phosphorylation

in C3A liver cells.

[13]

Primarily acts

through AMPK,

with less direct

evidence on

PI3K/AKT

modulation.

Palmitate-

exposed

hepatocytes,

C3A liver cells

[1][13]

Experimental Protocols
In Vitro Glucose Uptake Assay (L6 Myotubes)
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Cell Culture and Differentiation: L6 rat skeletal muscle cells are cultured in a suitable medium

(e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. To induce

differentiation into myotubes, the growth medium is replaced with a differentiation medium

containing a lower concentration of FBS.

Treatment: Differentiated myotubes are serum-starved for a specified period before being

treated with varying concentrations of aspalathin (e.g., 0-100 µM) or metformin for a defined

incubation time.

Glucose Uptake Measurement: Glucose uptake is initiated by adding a solution containing a

fluorescently labeled glucose analog (e.g., 2-NBDG) or radio-labeled 2-deoxyglucose.

Analysis: After incubation, the cells are washed to remove excess labeled glucose. The

intracellular fluorescence or radioactivity is measured using a plate reader or scintillation

counter, respectively. The results are normalized to the protein content of the cells.

In Vivo Diabetic Animal Model Study (db/db mice)
Animal Model: Genetically diabetic db/db mice, which exhibit obesity, hyperglycemia, and

insulin resistance, are used. Age-matched non-diabetic mice serve as controls.

Treatment Administration: Mice are randomly assigned to different groups: a control group,

an aspalathin-treated group (e.g., 0.1-0.2% in the diet or by oral gavage), a metformin-

treated group, and a combination therapy group. Treatment is administered daily for a

specified duration (e.g., 5 weeks).

Fasting Blood Glucose Measurement: Blood samples are collected from the tail vein after an

overnight fast at regular intervals throughout the study. Blood glucose levels are measured

using a glucometer.

Intraperitoneal Glucose Tolerance Test (IPGTT): At the end of the treatment period, mice are

fasted overnight and then administered an intraperitoneal injection of glucose. Blood glucose

levels are measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) post-

injection to assess glucose clearance.

Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues

such as the liver and skeletal muscle are collected for further analysis, including gene
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expression studies (e.g., qPCR) and protein analysis (e.g., Western blotting for AMPK

phosphorylation).
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Figure 1: Comparative Signaling Pathways of Aspalathin and Metformin.
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Figure 2: Comparative Experimental Workflow for Efficacy Testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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